N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide -

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide

Catalog Number: EVT-4126424
CAS Number:
Molecular Formula: C17H16FNO3
Molecular Weight: 301.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • Compound Description: This compound serves as the parent molecule in a study aiming to synthesize novel 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluate their potential as anti-diabetic agents []. Researchers synthesized this compound by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions [].
  • Compound Description: This series of compounds represents the target molecules in a study focusing on the synthesis of novel anti-diabetic agents []. Researchers synthesized these compounds by reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with a range of 2-bromo-N-(un/substituted-phenyl)acetamides []. The study investigated the α-glucosidase enzyme inhibitory activity of these compounds, revealing weak to moderate inhibitory activity [].

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds represents the target molecules in a study investigating novel antibacterial agents []. The synthesis involved reacting 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide with various oxadiazole nucleophiles []. These compounds demonstrated potent antibacterial activity and generally low cytotoxicity [].

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: This group of compounds represents the target molecules in a study investigating α-glucosidase and acetylcholinesterase inhibitors []. They were synthesized by reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide with diverse 2-bromo-N-(un/substituted-phenyl)acetamides []. Most of these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase [].

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

  • Compound Description: These compounds were synthesized and studied for their bacterial biofilm inhibition and cytotoxicity []. They were synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide by reacting it with various alkyl/aralkyl halides []. Notably, some compounds displayed significant biofilm inhibitory action against Escherichia coli and Bacillus subtilis with low cytotoxicity [].
  • Compound Description: This series of compounds was designed as potential antibacterial and antifungal agents []. They were synthesized by reacting 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with various 2-bromo-N-(un/substituted)phenylacetamides []. Certain compounds within this series showed promising antibacterial and antifungal activity with low hemolytic activity, suggesting low toxicity [].
  • Compound Description: This compound, mephendioxan, and its enantiomers were investigated for their activity as α1-adrenoreceptor antagonists []. The (-)-enantiomer exhibited significantly higher potency (10-30 times) compared to the (+)-enantiomer across various α1-adrenoreceptor subtypes [].

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides

  • Compound Description: These compounds were synthesized and evaluated for their antibacterial activity and lipoxygenase inhibition potential, aiming to identify potential therapeutic agents for inflammatory ailments []. The synthesis involved reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide with a variety of alkyl/aralkyl halides []. Some compounds in this series demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, while others exhibited notable inhibition against the lipoxygenase enzyme [].

(E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been reported, revealing a disordered dihydrodioxine ring, an intramolecular O—H⋯O hydrogen bond, and weak intermolecular C—H⋯O hydrogen bonds contributing to its crystal packing [].

N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides

  • Compound Description: This series of compounds was designed and synthesized as potential acetylcholinesterase inhibitors []. Although the provided abstract does not specify the exact synthetic route or the biological evaluation results, it highlights the relevance of the sulfonamide and benzodioxane moieties in medicinal chemistry, particularly in the context of developing antibacterial and anti-inflammatory agents [].

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

  • Compound Description: This compound's crystal structure has been reported, indicating a twisted-chair conformation of the dioxine ring and the presence of weak intermolecular hydrogen-bonding interactions (C—H⋯N and C—H⋯O) that influence its crystal packing [].

Properties

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

InChI

InChI=1S/C17H16FNO3/c1-11(19-17(20)13-3-2-4-14(18)9-13)12-5-6-15-16(10-12)22-8-7-21-15/h2-6,9-11H,7-8H2,1H3,(H,19,20)

InChI Key

QOOPIVVFMRWERW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.